molecular formula C20H16ClN3O4 B2963626 N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-30-1

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2963626
CAS No.: 899991-30-1
M. Wt: 397.82
InChI Key: QWZYEWRCZXSJRN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.82. The purity is usually 95%.
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Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, which are known for their wide range of biological activities. Its chemical structure is characterized by the presence of a chloro and nitro group, which may contribute to its biological effects.

Biological Activity

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, an analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that the compound may have applications in cancer therapy.

2. Enzyme Inhibition

Dihydropyridine derivatives are often investigated for their ability to inhibit specific enzymes. The compound has been noted for its potential as a Met kinase inhibitor, which is crucial in cancer treatment due to the role of the Met pathway in tumor growth and metastasis .

3. Antimicrobial Activity

Preliminary studies have shown that related dihydropyridine compounds possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This broad-spectrum activity highlights the potential for developing new antibiotics based on this scaffold.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound's structure allows it to interact with and inhibit kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds may influence ROS levels, contributing to their cytotoxic effects on cancer cells.

Case Study 1: Antitumor Efficacy

A study involving a related dihydropyridine compound reported significant antitumor efficacy in a preclinical model. The compound was administered orally and resulted in complete tumor stasis in xenograft models. This study underscores the potential therapeutic application of these compounds in oncology .

Case Study 2: Enzyme Selectivity

Another investigation focused on the selectivity of enzyme inhibition by similar dihydropyridine derivatives. Modifications in the chemical structure were shown to enhance selectivity and potency against specific kinases, paving the way for targeted therapies with reduced side effects .

Data Summary Table

Biological Activity Description References
AntitumorComplete tumor stasis in xenograft models
Enzyme InhibitionSelective Met kinase inhibition
AntimicrobialActivity against S. aureus and E. coli

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-5-2-3-6-14(13)12-23-10-4-7-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZYEWRCZXSJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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